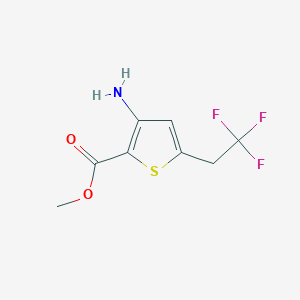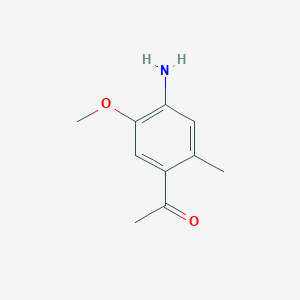
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H13NO2 This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-methoxy-2-methylbenzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to target proteins or enzymes, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one can be compared with similar compounds such as:
1-(4-Methoxy-2-methylphenyl)ethanone: Lacks the amino group, leading to different chemical reactivity and biological activity.
1-(4-Amino-2-hydroxyphenyl)ethanone:
1-(4-Methoxyphenyl)ethanone: The absence of both the amino and methyl groups results in distinct chemical behavior and uses.
These comparisons highlight the unique features of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
1-(4-amino-5-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO2/c1-6-4-9(11)10(13-3)5-8(6)7(2)12/h4-5H,11H2,1-3H3 |
Clé InChI |
QRONBWWVCLCIGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)C)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


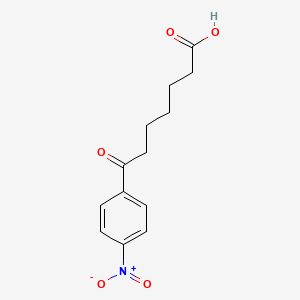

![(R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B11755493.png)
![7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)

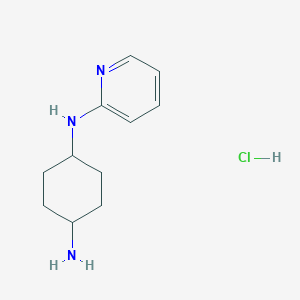

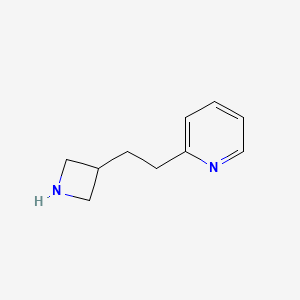
![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)

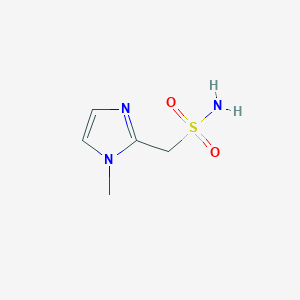
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755538.png)
